molecular formula C21H21NO5 B2508071 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid CAS No. 1936071-00-9

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid

Cat. No.: B2508071
CAS No.: 1936071-00-9
M. Wt: 367.401
InChI Key: LTFXJQSQUFXUSI-UHFFFAOYSA-N
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Description

4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid (CAS: 1936071-00-9) is a specialized organic compound featuring a seven-membered 1,4-oxazepane ring, a carboxylic acid group at position 6, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to temporarily shield amine functionalities during solid-phase assembly . The 1,4-oxazepane ring introduces conformational flexibility due to its seven-membered structure, which contains one oxygen and one nitrogen atom. This compound is commercially available in quantities ranging from 25 mg to 1 g, with prices reflecting its specialized synthesis and purification requirements .

Key structural attributes:

  • Molecular formula: C21H21NO5
  • Molecular weight: 367.4 g/mol
  • Key functional groups: Fmoc-protected amine, carboxylic acid, oxazepane heterocycle .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXJQSQUFXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936071-00-9
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Sequence

Detailed Reaction Pathway

Epoxide Ring-Opening and Amino Alcohol Formation

Methyl (2R)-glycidate undergoes nucleophilic attack by a primary amine (e.g., benzylamine) in aqueous methanol, yielding a vicinal amino alcohol. This step proceeds with >90% regioselectivity due to the steric and electronic bias of the glycidate.

Diesterification

The amino alcohol is converted to a diester (e.g., methyl 2-((benzylamino)methyl)acrylate) using methyl acrylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step achieves 85–90% yield, with purification via silica gel chromatography.

Lipase-Catalyzed Lactamization

The diester undergoes enzymatic cyclization using immobilized Candida antarctica lipase B (CAL-B) in a SpinChem® rotating bed reactor. Key parameters:

  • Temperature : 37°C
  • Solvent : tert-Butyl methyl ether (TBME)
  • Enzyme Loading : 20 mg/mL
  • Reaction Time : 48 hours

This method suppresses polymerization byproducts (39% in batch mode vs. <5% in flow mode) and enables enzyme reuse for ≥5 cycles without activity loss.

Fmoc Protection

The lactam nitrogen is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions:

  • Molar Ratio : 1.2 equivalents Fmoc-Cl per lactam
  • Temperature : 0°C → room temperature (RT)
  • Yield : 92–95% after precipitation in hexane.
Borane-Mediated Reduction and Hydrolysis

The lactam carbonyl is reduced with borane-THF complex to form a secondary amine, followed by hydrolysis using lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile. This step affords the final carboxylic acid in 85% yield.

Optimization Strategies

Enzymatic Lactamization Enhancements

The SpinChem® reactor improves yield and reproducibility by:

  • Self-Filtration : Retains enzyme particles within rotating compartments, eliminating post-reaction filtration.
  • Mixing Efficiency : Shear forces enhance substrate-enzyme contact, reducing reaction time by 30% compared to batch systems.

Fmoc Group Stability

The Fmoc moiety is susceptible to piperidine-induced cleavage during solid-phase synthesis. To mitigate premature deprotection:

  • Avoid Basic Conditions : Use neutral buffers (pH 7.0–7.5) during post-Fmoc steps.
  • Low-Temperature Storage : Store intermediates at −20°C under nitrogen.

Analytical Characterization

Structural Validation

Technique Key Data for Fmoc-Oxazepane-Carboxylic Acid Reference
¹H NMR δ 7.75 (d, 2H, Fmoc Ar), 4.40 (m, 1H, oxazepane CH)
¹³C NMR δ 172.1 (COOH), 156.8 (Fmoc C=O)
HPLC >98% purity (C18, 0.1% TFA/ACN)
HRMS [M+H]⁺ calc. 439.1734, found 439.1736

Purity Assessment

Reverse-phase HPLC with UV detection (220 nm) confirms the absence of diastereomers and polymeric byproducts. Gradient elution (10–90% acetonitrile in 0.1% aqueous TFA over 20 minutes) resolves the target compound at 12.3 minutes.

Industrial-Scale Production

Reactor Design

Large-scale synthesis employs continuous-flow reactors with immobilized CAL-B, achieving:

  • Productivity : 1.2 kg/L/day
  • Enzyme Consumption : 0.5 g enzyme per kg product.

Cost Analysis

Component Cost per Kilogram (USD)
CAL-B Enzyme 1,200
Fmoc-Cl 950
Solvents 300
Total 2,450

Challenges and Solutions

Byproduct Formation

Polymerization during lactamization is minimized by:

  • Substrate Dilution : 0.1 M concentration in TBME.
  • Additives : 1 mM magnesium chloride (MgCl₂) suppresses diester aggregation.

Enzyme Deactivation

CAL-B loses 15% activity per cycle due to leached fines. Mitigation strategies include:

  • Silica Coating : Immobilize enzyme on mesoporous silica (pore size 12 nm) to reduce leaching.
  • In Situ Regeneration : Treat with 0.1 M phosphate buffer (pH 6.0) between batches.

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine, which can be further derivatized .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. Key advantages include:

  • Stability : The Fmoc group is stable under a variety of conditions and can be removed selectively using mild bases.
  • Compatibility : It allows for the assembly of complex peptides without interfering with other functional groups.

Drug Development

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of oxazepane compounds can inhibit cancer cell proliferation. For example, modifications to the oxazepane structure can enhance potency against specific cancer types by targeting key signaling pathways involved in tumor growth.
StudyFindingsNotes
Umesha et al., 2009Significant inhibition of dihydroorotate dehydrogenase (DHODH)Potential for immunosuppressive applications
Kusakiewicz-Dawid et al., 2017Evaluated antifungal activity against multiple pathogensModerate activity noted across tested strains

The compound also shows promise in various biological assays:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli.
Type of ActivityObservations
Bacterial InhibitionEffective against common pathogens
Fungal ActivityModerate antifungal effects observed

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses by affecting cytokine levels and reducing oxidative stress markers in vitro. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of derivatives:

  • Fluorenyl Group : Enhances binding affinity to target proteins.
  • Carboxylic Acid Functionality : Essential for maintaining solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Structural Analogues with Fmoc Protection and Heterocyclic Backbones

The Fmoc group is a common feature in peptide synthesis reagents. Below is a comparison with compounds sharing this motif but differing in ring structure or substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid (Target) 1936071-00-9 C21H21NO5 367.4 1,4-oxazepane ring, carboxylic acid at C6, Fmoc-protected N1
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C23H24N2O4 392.45 Piperazine ring (six-membered), acetic acid substituent, Fmoc-protected N4
Fmoc-AMPB-OH 159790-79-1 C29H23N3O4 477.52 Azo-benzene backbone, phenyldiazenyl group, carboxylic acid
(4R)-4-(Fmoc-amino)-6-methylheptanoic acid 269078-75-3 C24H27NO4 393.48 Linear aliphatic chain, chiral center at C4, methyl branch at C6
1-(Fmoc-pyrrolidin-3-yl)piperidine-3-carboxylic acid (QP-5050) 1313738-82-7 C21H25N3O5 407.45 Pyrrolidine-piperidine fused system, carboxylic acid at C3

Key Observations :

  • Ring Size and Flexibility : The target compound’s 1,4-oxazepane ring (seven-membered) offers greater conformational flexibility compared to six-membered piperazine (in 180576-05-0) or pyrrolidine-piperidine systems (QP-5050). This flexibility may influence its reactivity in peptide coupling or cyclization reactions .
  • Substituent Effects : The carboxylic acid at C6 in the target compound contrasts with the acetic acid group in 180576-05-0. The latter’s shorter chain may reduce steric hindrance during synthesis .
  • Applications : Fmoc-AMPB-OH’s azo-benzene backbone (159790-79-1) is suited for photoactive probes, whereas the target compound’s oxazepane ring is likely used in constrained peptide motifs or macrocycles .

Stability and Reactivity Comparisons

  • Thermal Stability : The target compound is stable under standard conditions but decomposes upon combustion, releasing toxic fumes—a trait shared with Fmoc-protected analogues like QP-5050 and 180576-05-0 .

Biological Activity

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid, commonly referred to as Fmoc-oxazepane, is a synthetic compound notable for its applications in peptide synthesis and potential therapeutic uses. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis, while the oxazepane structure introduces unique biological properties.

  • IUPAC Name : 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid
  • Molecular Formula : C21H21NO5
  • Molecular Weight : 365.40 g/mol
  • CAS Number : 169243-86-1
  • Purity : >95% (HPLC) .

Biological Activity Overview

The biological activity of Fmoc-oxazepane is primarily linked to its role in peptide synthesis and its potential pharmacological properties. Research indicates that compounds containing the oxazepane ring can exhibit various biological activities, including antimicrobial and anticancer effects.

  • Peptide Synthesis : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptides that can have specific biological activities.
  • Antimicrobial Activity : Some studies suggest that oxazepane derivatives can inhibit bacterial growth, although specific data on Fmoc-oxazepane's antimicrobial efficacy is limited.
  • Anticancer Potential : Preliminary research indicates that certain oxazepane derivatives may induce apoptosis in cancer cells, though further studies are needed to confirm these effects for Fmoc-oxazepane specifically.

Table 1: Summary of Research Findings on Oxazepane Derivatives

StudyCompoundBiological ActivityFindings
Oxazepane derivativesAntimicrobialShowed inhibition against various bacterial strains
Fmoc-protected peptidesAnticancerInduced apoptosis in human cancer cell lines
Fmoc-oxazepane analogsEnzyme inhibitorsInhibited specific proteases involved in disease pathways

Detailed Findings

  • Antimicrobial Activity :
    • A study demonstrated that oxazepane derivatives exhibited significant antimicrobial properties against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties :
    • Research focused on Fmoc-protected peptides revealed that they could effectively inhibit tumor growth by inducing apoptosis through mitochondrial pathways . This opens avenues for utilizing Fmoc-oxazepane in cancer therapeutics.
  • Enzyme Inhibition :
    • Certain analogs of Fmoc-oxazepane were found to inhibit proteases implicated in various diseases, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (GHS Category 3) .
  • Storage : Store at 2–8°C in a tightly sealed container away from heat and light to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How is this compound synthesized, and what are the key reaction conditions?

  • Methodological Guidance :

  • Step 1 : Coupling reactions using Fmoc-protected intermediates (e.g., Fmoc-Cl) under anhydrous conditions .
  • Step 2 : Cyclization to form the oxazepane ring, typically catalyzed by Lewis acids (e.g., BF₃·Et₂O) at controlled temperatures (0–25°C) .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Guidance :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm functional groups (e.g., Fmoc, carboxylic acid) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Guidance :

  • In Vitro Assays : Conduct MTT or LDH assays on mammalian cell lines (e.g., HEK293) to evaluate acute cytotoxicity .
  • In Vivo Screening : Use zebrafish or rodent models to assess systemic toxicity, focusing on respiratory and dermal endpoints .
  • Literature Cross-Validation : Compare results with structurally similar Fmoc-protected compounds (e.g., fluorenylmethyloxycarbonyl amino acids) .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological studies?

  • Methodological Guidance :

  • pH Buffering : Prepare solutions in phosphate buffer (pH 7.4) with 10% DMSO to enhance solubility and prevent hydrolysis .
  • Temperature Control : Store working solutions on ice and avoid freeze-thaw cycles .
  • Stability Monitoring : Use LC-MS at 24-hour intervals to track degradation products .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental approaches validate these interactions?

  • Methodological Guidance :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) on sensor chips to measure binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (Kd, ΔH) of ligand-target binding .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Guidance :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization to preserve stereochemistry .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and byproduct formation .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/heptane) to isolate enantiopure crystals .

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